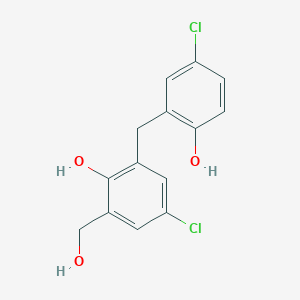
Defluoro-6-chloro Norfloxacin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photodegradation and Environmental Behavior
Photoinduced C-F Bond Cleavage
Research has shown that fluorinated 7-amino-4-quinolone-3-carboxylic acids, including norfloxacin, undergo photoinduced heterolytic defluorination in water. This process generates aryl cations, leading to the formation of corresponding phenols, and is influenced by the presence of electron-donating substituents. The photostability of these compounds varies based on their molecular structure, with ofloxacin showing higher photostability due to an 8-alkoxy derivative that makes defluorination inefficient. This study provides insight into the photochemical pathways that could affect defluoro-6-chloro Norfloxacin Hydrochloride in aqueous environments (Fasani et al., 1999).
Degradation in Aqueous Solutions
Investigations into the degradation of norfloxacin by gas-liquid phase dielectric barrier discharge plasma have demonstrated the cleavage of piperazine and quinolone rings, defluorination, and hydroxylation as major pathways. This suggests potential environmental degradation mechanisms for this compound (Xu et al., 2020).
Photocatalytic Degradation
The photocatalytic degradation of norfloxacin using BiOBr/iron oxides hybrid photocatalyst under visible light has shown that superoxide radicals and hydroxyl radicals play a significant role. The degradation pathway involves piperazine ring transformation, decarboxylation, and defluorination, highlighting potential photocatalytic methods for the degradation of this compound in water systems (Guo et al., 2017).
Reaction with Other Substances
- Complexation with Aluminium (III) Ion: Studies on the fluorescence reaction and complexation equilibria between norfloxacin and aluminium (III) ion in a chloride medium may provide a basis for understanding how this compound interacts with metal ions, forming complexes that could influence its environmental fate and behavior (Djurdjević et al., 1995).
Environmental Exposure and Risk Assessment
- Risk Assessment in Wastewater: The environmental exposure and risk assessment of fluoroquinolone antibacterial agents, including norfloxacin, in wastewater highlight the importance of understanding the environmental presence, removal efficiencies during wastewater treatment, and potential ecotoxicological impacts. This research is essential for assessing the environmental risks associated with this compound (Golet et al., 2002).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Defluoro-6-chloro Norfloxacin Hydrochloride involves the introduction of a chlorine atom and the removal of a fluorine atom from Norfloxacin. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Norfloxacin", "Chlorine gas", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Norfloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 10-11.", "Chlorine gas is bubbled through the solution until a yellow color develops.", "The solution is then acidified with hydrochloric acid to a pH of 2-3.", "The resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin.", "Defluoro-6-chloro Norfloxacin is then dissolved in hydrochloric acid and the solution is heated to 60-70°C for several hours.", "The solution is cooled and the resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin Hydrochloride." ] } | |
CAS No. |
67681-86-1 |
Molecular Formula |
C₁₆H₁₈ClN₃O₃·HCl |
Molecular Weight |
335.793646 |
Synonyms |
6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride-3-quinolinecarboxylic Acid; Norfloxacin impurity F_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)
